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Compound of Interest

Compound Name: 2-(Azepan-1-yl)ethanamine

Cat. No.: B1265423 Get Quote

For: Researchers, Scientists, and Drug Development Professionals

Introduction
2-(Azepan-1-yl)ethanamine is a primary amine containing a seven-membered azepane ring.

Its structure, featuring both a primary amine and a tertiary amine, suggests its potential as a

versatile building block in medicinal chemistry and materials science. The primary amine group

provides a reactive site for further functionalization, while the lipophilic azepane moiety can

influence solubility, membrane permeability, and receptor interactions. A thorough

understanding of its physicochemical properties is fundamental for its application in research

and development.

This guide provides a consolidated overview of the known physicochemical properties of 2-
(Azepan-1-yl)ethanamine, details generalized experimental protocols for their determination,

and presents logical workflows for chemical characterization and biological screening.

Physicochemical Properties
The properties of 2-(Azepan-1-yl)ethanamine are summarized below. Data has been

aggregated from various chemical suppliers and databases.
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Property Value Source(s)

IUPAC Name 2-(Azepan-1-yl)ethanamine [1]

Synonym(s) 2-(1-Azepanyl)ethanamine

CAS Number 51388-00-2 [1]

Molecular Formula C₈H₁₈N₂ [1]

Molecular Weight 142.24 g/mol , 142.246 g/mol [1]

Physical Form Liquid

Boiling Point 46-52 °C at 1 mmHg N/A

Melting Point

200 °C (Note: This value may

correspond to a salt form, as it

is inconsistent with its liquid

state at RT)

N/A

Density (Predicted) 0.908 ± 0.06 g/cm³ N/A

SMILES NCCN1CCCCCC1 [1]

InChI
1S/C8H18N2/c9-5-8-10-6-3-1-

2-4-7-10/h1-9H2

InChIKey
QHRBDFUMZORTQD-

UHFFFAOYSA-N
[1]

Purity ≥95%

Storage Temperature Room Temperature or 2-8 °C N/A

Experimental Protocols
While specific experimental data for this compound is not publicly detailed, the following

sections describe standard, widely accepted methodologies for determining key

physicochemical parameters.

Determination of pKa by Potentiometric Titration
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The acid dissociation constant (pKa) is a critical parameter that influences the ionization state

of a molecule at a given pH. Potentiometric titration is a highly precise and standard method for

its determination.[2]

Principle: A solution of the compound is titrated with a standardized solution of a strong acid or

base. The pH of the solution is monitored continuously with a pH electrode as the titrant is

added. The pKa is determined from the inflection point of the resulting titration curve, where the

pH is equal to the pKa for a monoprotic acid or base.[2][3]

Apparatus and Reagents:

Calibrated potentiometer with a combined pH electrode

Magnetic stirrer and stir bar

Burette

Standardized 0.1 M Hydrochloric Acid (HCl)

Standardized 0.1 M Sodium Hydroxide (NaOH)

0.15 M Potassium Chloride (KCl) solution (to maintain constant ionic strength)

Nitrogen gas supply

The compound of interest, 2-(Azepan-1-yl)ethanamine

Procedure:

Calibration: Calibrate the potentiometer using standard aqueous buffers of known pH (e.g.,

pH 4, 7, and 10).[3]

Sample Preparation: Prepare a ~1 mM solution of 2-(Azepan-1-yl)ethanamine in water. To

ensure a constant ionic strength throughout the experiment, add KCl to a final concentration

of 0.15 M.[4]

Inert Atmosphere: Purge the sample solution with nitrogen gas to remove dissolved carbon

dioxide, which can interfere with the titration of a basic compound.[3]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 10 Tech Support

https://www.ecetoc.org/technical-report-123/appendix-a-measurement-of-acidity-pka/
https://www.ecetoc.org/technical-report-123/appendix-a-measurement-of-acidity-pka/
https://www.creative-bioarray.com/support/protocol-for-determining-pka-using-potentiometric-titration.htm
https://www.benchchem.com/product/b1265423?utm_src=pdf-body
https://www.creative-bioarray.com/support/protocol-for-determining-pka-using-potentiometric-titration.htm
https://www.benchchem.com/product/b1265423?utm_src=pdf-body
https://dergipark.org.tr/en/download/article-file/3684876
https://www.creative-bioarray.com/support/protocol-for-determining-pka-using-potentiometric-titration.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1265423?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Titration: Place the solution in a reaction vessel on a magnetic stirrer and immerse the pH

electrode.[4] Since 2-(Azepan-1-yl)ethanamine is a basic compound, titrate the solution

with standardized 0.1 M HCl. Add the titrant in small, precise increments.

Data Collection: Record the pH value after each addition of titrant, allowing the reading to

stabilize.[3]

Analysis: Plot the recorded pH values against the volume of titrant added. The pKa value

corresponds to the pH at the half-equivalence point. For a more precise determination, the

inflection point can be found by calculating the first or second derivative of the titration curve.

Replication: Perform the titration at least in triplicate to ensure the reliability and

reproducibility of the results.[3]

Determination of Partition Coefficient (logP) by Shake-
Flask Method
The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity, which

is crucial for predicting its pharmacokinetic properties, such as absorption and distribution. The

shake-flask method is the gold standard for experimental logP determination.[5]

Principle: The compound is partitioned between two immiscible phases, typically n-octanol and

a buffered aqueous solution (e.g., phosphate-buffered saline, PBS, at pH 7.4). After reaching

equilibrium, the concentration of the compound in each phase is measured. The partition

coefficient (P) is the ratio of the concentration in the organic phase to the concentration in the

aqueous phase. LogP is the base-10 logarithm of this ratio.[6]

Apparatus and Reagents:

n-Octanol (pre-saturated with the aqueous buffer)

Aqueous buffer (e.g., PBS, pH 7.4, pre-saturated with n-octanol)

Separatory funnels or vials

Mechanical shaker or vortex mixer
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Centrifuge

Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)

The compound of interest, 2-(Azepan-1-yl)ethanamine

Procedure:

Phase Pre-saturation: Mix n-octanol and the aqueous buffer (e.g., PBS pH 7.4) and shake

vigorously for 24 hours to ensure mutual saturation. Allow the phases to separate completely

before use.[7][8]

Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., DMSO).

[7]

Partitioning: Add a small volume of the stock solution to a vial containing known volumes of

the pre-saturated n-octanol and aqueous buffer. The final concentration should be within the

linear range of the analytical method.

Equilibration: Shake the vial for a sufficient time (e.g., 30 minutes via sonication followed by

overnight incubation) to allow the compound to reach thermodynamic equilibrium between

the two phases.[6]

Phase Separation: Centrifuge the vial to ensure complete separation of the two phases.[6]

Quantification: Carefully take an aliquot from each phase.[6] Determine the concentration of

the compound in both the n-octanol (C_oct) and aqueous (C_aq) phases using a validated

analytical method like HPLC.

Calculation: Calculate the partition coefficient using the formula: P = C_oct / C_aq Then,

calculate the logP: logP = log₁₀(P)

Replication: Repeat the experiment at least three times to obtain an average value and

standard deviation.

Characterization and Screening Workflows
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The following diagrams illustrate generalized workflows relevant to the characterization and

potential development of a novel chemical entity like 2-(Azepan-1-yl)ethanamine.

Figure 1: General Workflow for Physicochemical Characterization
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Caption: General Workflow for Physicochemical Characterization
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Figure 2: Conceptual Workflow for Biological Activity Screening
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Caption: Conceptual Workflow for Biological Activity Screening
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Biological Activity
As of the date of this document, there is no specific, publicly available information detailing the

biological activity or associated signaling pathways for 2-(Azepan-1-yl)ethanamine itself.

Compounds containing the azepane motif are known to be present in various bioactive

molecules with a range of activities, including antidiabetic, anticancer, and antiviral properties.

[9] However, the activity of any given compound must be determined empirically. The workflow

presented in Figure 2 provides a conceptual framework for how such a screening campaign

might be structured, starting from initial high-throughput screening to identify "hits" and

progressing through more detailed in vitro and in vivo studies.[10][11]

Safety Information
Based on available safety data sheets, 2-(Azepan-1-yl)ethanamine is classified with the

following hazards:

GHS Pictograms: GHS05 (Corrosion), GHS07 (Exclamation mark)

Signal Word: Danger

Hazard Statements:

H302: Harmful if swallowed.

H314: Causes severe skin burns and eye damage.

H335: May cause respiratory irritation.

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab

coat, should be worn when handling this compound. All work should be conducted in a well-

ventilated fume hood. Refer to the specific Safety Data Sheet (SDS) from the supplier for

complete safety and handling information.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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